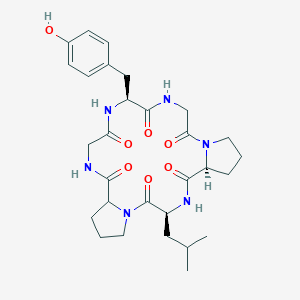
Cleromyrine II
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cleromyrine II is a cyclic peptide composed of the amino acids glycine, tyrosine, proline, and leucine. Cyclic peptides are known for their stability and resistance to enzymatic degradation, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cleromyrine II typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.
Deprotection: Temporary protecting groups on the amino acids are removed using reagents like TFA.
Cyclization: The linear peptide is cyclized by forming a peptide bond between the N-terminus and C-terminus, often facilitated by coupling agents like EDCI.
Industrial Production Methods
Industrial production of cyclic peptides like this compound involves large-scale SPPS or recombinant DNA technology. The latter involves expressing the peptide in microbial systems, followed by purification using chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Cleromyrine II can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced using agents like DTT.
Substitution: Amino acid residues can be substituted with other functional groups using specific reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: N-hydroxysuccinimide (NHS) esters for amine modifications.
Major Products
Oxidation: Dityrosine formation.
Reduction: Cleavage of disulfide bonds.
Substitution: Modified peptides with new functional groups.
Scientific Research Applications
Cleromyrine II has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide cyclization and stability.
Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its potential as a therapeutic agent due to its stability and bioactivity.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of Cleromyrine II involves its interaction with specific molecular targets. The cyclic structure enhances its binding affinity and specificity to target proteins, potentially inhibiting their activity. Molecular docking studies have shown strong interactions with enzymes like FAD glucose dehydrogenase and dihydrofolate reductase .
Comparison with Similar Compounds
Similar Compounds
Cyclo(L-leucyl-L-prolyl): Known for its antifungal properties and structural similarity.
Cyclo(tyrosyl-prolyl): Shares the tyrosine and proline residues, contributing to similar bioactivities.
Uniqueness
Cleromyrine II is unique due to its specific sequence and cyclic structure, which confer enhanced stability and bioactivity compared to linear peptides and other cyclic peptides with different sequences.
Properties
CAS No. |
126601-86-3 |
|---|---|
Molecular Formula |
C29H40N6O7 |
Molecular Weight |
584.7 g/mol |
IUPAC Name |
(3S,6S,15S)-15-[(4-hydroxyphenyl)methyl]-3-(2-methylpropyl)-1,4,10,13,16,19-hexazatricyclo[19.3.0.06,10]tetracosane-2,5,11,14,17,20-hexone |
InChI |
InChI=1S/C29H40N6O7/c1-17(2)13-21-29(42)35-12-4-5-22(35)27(40)30-15-24(37)32-20(14-18-7-9-19(36)10-8-18)26(39)31-16-25(38)34-11-3-6-23(34)28(41)33-21/h7-10,17,20-23,36H,3-6,11-16H2,1-2H3,(H,30,40)(H,31,39)(H,32,37)(H,33,41)/t20-,21-,22?,23-/m0/s1 |
InChI Key |
PENCNHGHURUDPZ-WUTAMTCCSA-N |
SMILES |
CC(C)CC1C(=O)N2CCCC2C(=O)NCC(=O)NC(C(=O)NCC(=O)N3CCCC3C(=O)N1)CC4=CC=C(C=C4)O |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N2CCCC2C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N3CCC[C@H]3C(=O)N1)CC4=CC=C(C=C4)O |
Canonical SMILES |
CC(C)CC1C(=O)N2CCCC2C(=O)NCC(=O)NC(C(=O)NCC(=O)N3CCCC3C(=O)N1)CC4=CC=C(C=C4)O |
Synonyms |
cleromyrine II cyclo(Gly-Tyr-Gly-Pro-Leu-Pro) cyclo(glycyl-tyrosyl-glycyl-prolyl-leucyl-prolyl) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















